Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Catalog No.
S654505
CAS No.
158474-72-7
M.F
C15H26O3
M. Wt
254.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl e...

CAS Number

158474-72-7

Product Name

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

IUPAC Name

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1

InChI Key

IPDFPNNPBMREIF-CHWSQXEVSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC

Limited research information

Currently, there is limited scientific research information available on the specific application of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) in scientific research.

While there are entries for CPPE in chemical databases like PubChem [], these resources primarily focus on the compound's identity, structure, and basic properties, rather than its specific research applications.

Potential areas of investigation

Based on the structural similarities of CPPE to known bioactive molecules, some potential areas of research could include:

  • Natural product chemistry: CPPE could be studied as a potential natural product with interesting biological properties. Lasiodiplodia theobromae, a fungal species, is known to produce a related compound, suggesting CPPE might be found in other natural sources [].
  • Development of new synthetic methods: The synthesis of CPPE itself could be of interest to researchers developing new synthetic methods for similar molecules with potential biological applications.
  • Bioactivity studies: Future studies could explore the potential bioactivity of CPPE in various biological systems, such as its effect on cell growth, enzyme activity, or other relevant processes.

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is a chemical compound with the molecular formula C15H26O3C_{15}H_{26}O_{3} and a molecular weight of approximately 254.37 g/mol. It is known for its structural similarity to naturally occurring compounds such as Hedione, which contributes to its potential applications in the fragrance industry. The compound features a cyclopentane ring and an acetic acid moiety, making it a unique ester with distinct chemical properties and biological activities .

The chemical behavior of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is largely influenced by its ester functional group, which can undergo hydrolysis to form the corresponding acid and alcohol. Additionally, it can participate in various nucleophilic substitution reactions, particularly with alcohols or amines under acidic or basic conditions. The presence of the ketone functional group (3-oxo) may also facilitate further reactions such as aldol condensation or reduction reactions .

Research on the biological activity of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is limited, but its structural similarity to Hedione suggests potential bioactive properties. Hedione has been shown to exhibit various biological effects, including anti-inflammatory and antioxidant activities. The compound may also contribute to sensory properties in fragrances and could have applications in aromatherapy or perfumery due to its floral scent profile .

There are several methods for synthesizing Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester:

  • Esterification: This method involves the reaction of Cyclopentaneacetic acid with propanol in the presence of an acid catalyst to yield the ester.
  • Rearrangement Reactions: Starting from appropriate precursors such as cyclopentanones or similar compounds, rearrangement can lead to the formation of the desired product through controlled conditions.
  • Functional Group Modification: The introduction of a propyl group can be achieved through alkylation processes using suitable alkyl halides under basic conditions .

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is primarily utilized in the fragrance industry due to its pleasant floral aroma reminiscent of jasmine. It can be found in perfumes, cosmetics, and various personal care products. Additionally, its potential bioactive properties may open avenues for research in pharmaceuticals or nutraceuticals .

While specific interaction studies on Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester are scarce, its structural characteristics suggest it may interact with olfactory receptors and other biological targets due to its sensory properties. Further research is needed to elucidate these interactions and their implications for health and wellness applications .

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester shares similarities with several other compounds that feature cyclopentane rings or similar functional groups. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hedione (Methyl jasmonate)C13H22O3Naturally occurring fragrance component
Methyl dihydrojasmonateC13H22O3Related structure with potential floral notes
Methyl hydrojasmonateC12H20O3Similar aroma profile with slight variations
Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl esterC11H18O3Variation in alkyl group affecting properties

The uniqueness of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester lies in its specific combination of functional groups and structural framework that contribute to its distinct aroma and potential biological activities .

Ester Exchange Reactions and Industrial Synthesis Methods

The industrial synthesis of cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester predominantly relies on esterification reactions between cyclopentaneacetic acid derivatives and propanol. This process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. For example, the reaction of 3-oxo-2-pentylcyclopentaneacetic acid with propanol under acidic conditions yields the target ester through dehydration [2] [5].

A notable advancement in industrial synthesis involves subcritical methanol (SubC-MeOH), which enhances reaction efficiency without requiring traditional catalysts. Under subcritical conditions (180–220°C, 3 MPa pressure), methanol acts as both a solvent and reactant, enabling esterification via thermal activation. Studies demonstrate that this method achieves first-order kinetics with an activation energy of 13.97 kcal/mol and a pre-exponential factor of 174.21 s⁻¹ [6].

Table 1: Industrial Synthesis Methods

MethodCatalystTemperature (°C)Key Features
Acid-catalyzedH₂SO₄60–80High yield, requires neutralization
Subcritical methanolNone (thermal)180–220Catalyst-free, scalable, energy-intensive

These methods highlight trade-offs between catalytic efficiency and operational complexity, with subcritical processes gaining traction for large-scale production [5] [6].

Comparative Analysis of Natural vs. Synthetic Production Routes

Natural pathways for structurally related compounds, such as jasmonic acid (JA), occur via the octadecanoid pathway in plants. Beginning with α-linolenic acid, enzymatic oxidation and cyclization produce 12-oxo-phytodienoic acid (12-OPDA), which undergoes β-oxidation to form JA [3] [4]. While cyclopentaneacetic acid esters are not naturally abundant, their structural resemblance to JA suggests potential biosynthetic parallels in specialized plant tissues.

In contrast, synthetic routes bypass biological systems entirely. For instance, PDJ is synthesized through esterification of synthetic precursors, avoiding the multi-step enzymatic processes inherent to natural JA production [2] [5]. Synthetic methods offer higher purity and scalability but lack the stereochemical control observed in enzymatic biosynthesis.

Key distinctions include:

  • Yield: Synthetic routes achieve >95% purity, whereas natural extraction yields are limited by plant metabolism [5].
  • Stereochemistry: Enzymatic pathways produce specific stereoisomers, while synthetic methods often yield racemic mixtures [2].
  • Sustainability: Natural routes are renewable but resource-intensive, whereas synthetic processes rely on petrochemical feedstocks [3] [6].

Catalytic and Reaction Mechanisms in Propyl Ester Formation

The formation of the propyl ester group in cyclopentaneacetic acid derivatives involves acid-catalyzed mechanisms and thermal activation. In traditional esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by propanol. The resultant tetrahedral intermediate collapses, releasing water and forming the ester [6].

Subcritical methanol introduces non-catalytic pathways, where elevated temperatures and pressures destabilize the carboxylic acid, enabling direct reaction with methanol. This method avoids catalyst residues but requires precise control of reaction parameters to prevent decomposition into cyclopentane or formaldehyde byproducts [6].

Kinetic analysis reveals that esterification follows a pseudo-first-order model, with rate constants increasing exponentially with temperature. For example, at 220°C, the rate constant for PDJ formation is 2.5×10⁻³ s⁻¹, compared to 1.1×10⁻³ s⁻¹ at 180°C [6].

Mechanistic steps include:

  • Protonation of the carboxylic acid (in acid-catalyzed routes).
  • Nucleophilic attack by propanol, forming a tetrahedral intermediate.
  • Elimination of water, yielding the ester product.

These mechanisms underscore the interplay between catalyst choice, reaction conditions, and product stability in industrial applications [5] [6].

Purity

> 96% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

254.18819469 g/mol

Monoisotopic Mass

254.18819469 g/mol

Heavy Atom Count

18

Appearance

Colorless to Faint yellow oil

UNII

NE65U4JM0F
FM8S3XXS8Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15

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